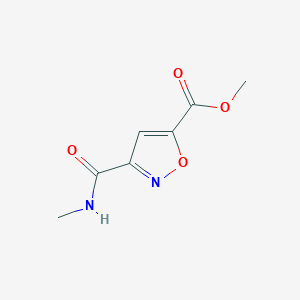
Methyl 3-(methylcarbamoyl)isoxazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(methylcarbamoyl)isoxazole-5-carboxylate is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(methylcarbamoyl)isoxazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the cycloisomerization of α,β-acetylenic oximes using gold(III) chloride as a catalyst under moderate reaction conditions . Another approach involves the oxidation of propargylamines to oximes followed by copper(I) chloride-mediated intramolecular cyclization . These methods provide good yields and are compatible with a wide range of functional groups.
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods include the use of tert-butyl nitrite or isoamyl nitrite for the one-pot synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes . This approach is efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(methylcarbamoyl)isoxazole-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 3-(methylcarbamoyl)isoxazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of methyl 3-(methylcarbamoyl)isoxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(benzyloxy)isoxazole-5-carboxylate
- 3-Methylisoxazole-5-carboxylic acid
- 5-Isoxazolecarboxylic acid, 3-(phenylmethoxy)-, methyl ester
Uniqueness
Methyl 3-(methylcarbamoyl)isoxazole-5-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C7H8N2O4 |
|---|---|
Molecular Weight |
184.15 g/mol |
IUPAC Name |
methyl 3-(methylcarbamoyl)-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C7H8N2O4/c1-8-6(10)4-3-5(13-9-4)7(11)12-2/h3H,1-2H3,(H,8,10) |
InChI Key |
OYSBKZLZDGXLPU-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NOC(=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


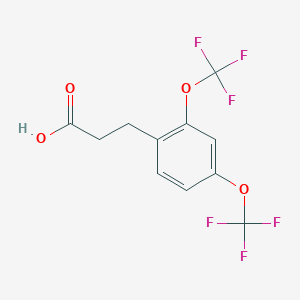
![6-Hydroxy-8-methyl-1-azabicyclo[3.2.1]octan-3-one](/img/structure/B14791784.png)
![(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol](/img/structure/B14791793.png)
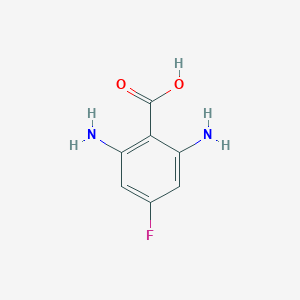
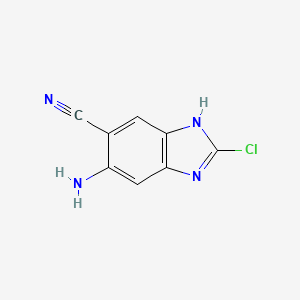
![N-(3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl)-N-methyl-S-phenylthiohydroxylamine](/img/structure/B14791824.png)
![3-(3a,7a-dihydro-1H-indol-3-yl)-4-[2-[2-(dimethylamino)ethoxy]quinazolin-7-yl]pyrrolidine-2,5-dione](/img/structure/B14791832.png)
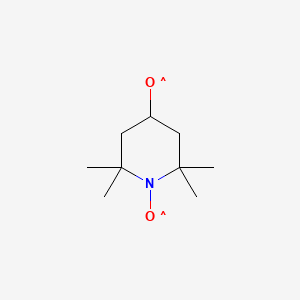
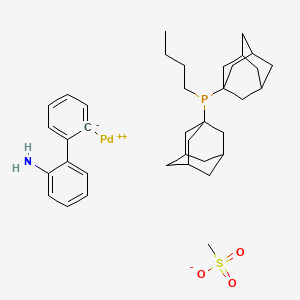
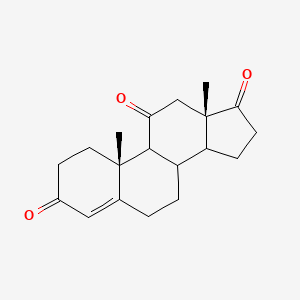
![3-[(1E)-2-phenylethenyl]cinnoline](/img/structure/B14791843.png)
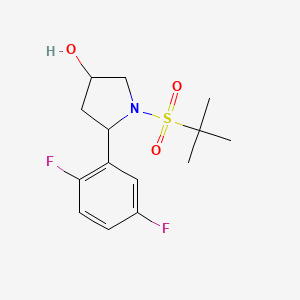
![(1R)-1-[(1R,3R,4R,5R)-4-(benzoyloxy)-5-methyl-2,6-dioxabicyclo[3.1.0]hexan-3-yl]ethyl benzoate](/img/structure/B14791861.png)
![2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-N-ethylpropanamide](/img/structure/B14791862.png)
